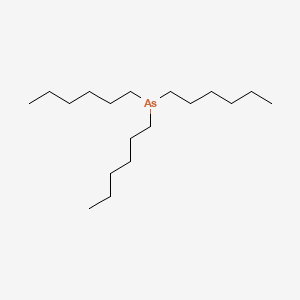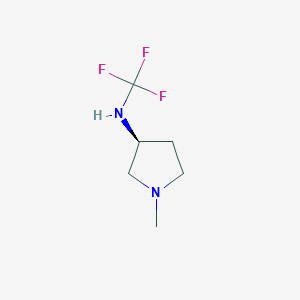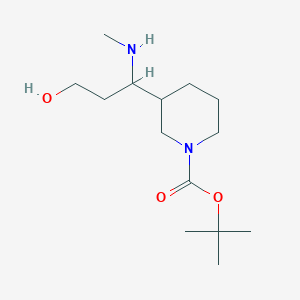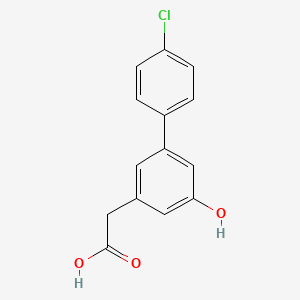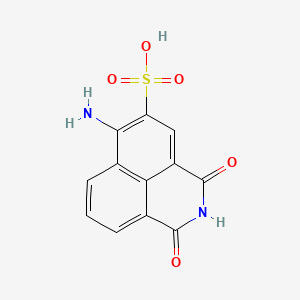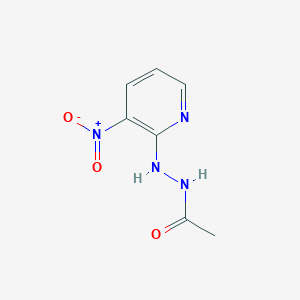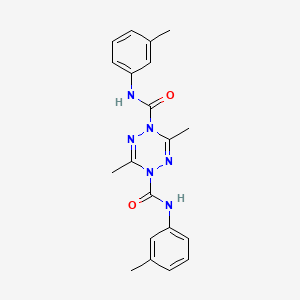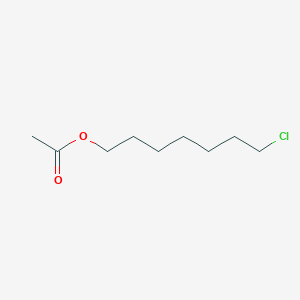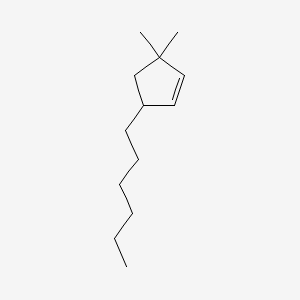
5-Hexyl-3,3-dimethyl-1-cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3,3-dimethyl-1-cyclopentene is an organic compound with the molecular formula C13H24. It is a cycloalkene with a hexyl group and two methyl groups attached to the cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene typically involves the alkylation of cyclopentene with hexyl and methyl groups. One common method is the Friedel-Crafts alkylation, where cyclopentene is reacted with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-3,3-dimethyl-1-cyclopentene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond in the cyclopentene ring can yield saturated cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hexyl-3,3-dimethylcyclopentanone or hexyl-3,3-dimethylcyclopentanol.
Reduction: Formation of 5-hexyl-3,3-dimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 5-hexyl-3,3-dimethyl-1-bromocyclopentene.
Applications De Recherche Scientifique
5-Hexyl-3,3-dimethyl-1-cyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3,3-dimethyl-1-cyclopentene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond.
3,3-Dimethylcyclopentene: A cyclopentene derivative with two methyl groups.
5-Hexylcyclopentene: A cyclopentene derivative with a hexyl group.
Uniqueness
5-Hexyl-3,3-dimethyl-1-cyclopentene is unique due to the presence of both hexyl and methyl groups on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
61142-66-3 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
5-hexyl-3,3-dimethylcyclopentene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3 |
Clé InChI |
SWOOZOAQRTZTAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(C=C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


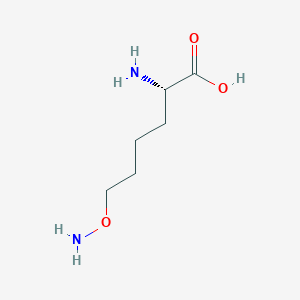
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
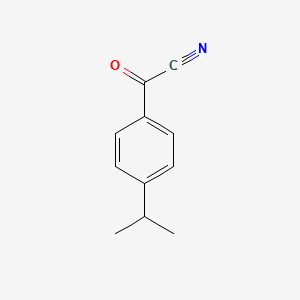
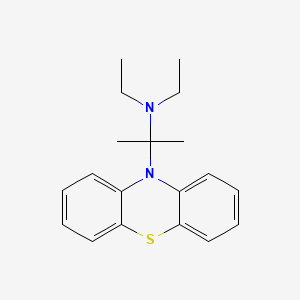
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
